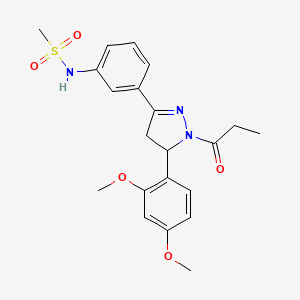

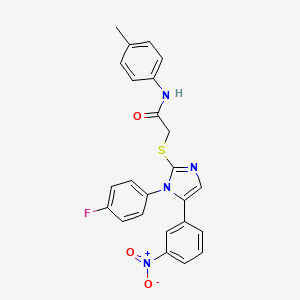

![molecular formula C17H12Cl2N2O2 B2815839 2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole CAS No. 477887-51-7](/img/structure/B2815839.png)

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole (hereafter referred to as “indole”) is a heterocyclic aromatic compound that has been studied extensively for its potential applications in the field of medicinal chemistry. Indole is a structural analog of indole-3-acetic acid (IAA), a plant hormone involved in a variety of physiological processes in plants. Indole has been studied for its potential to act as a synthetic analog of IAA, as well as for its ability to inhibit the growth of certain bacteria and fungi. In addition, indole has been studied for its potential applications in the field of drug discovery and development.

科学的研究の応用

Synthesis and Characterization

- Synthesis Techniques : Various synthesis techniques have been developed for indole derivatives, including multi-step reactions involving chloroethanol, sodium methanethiolate, and esterification processes. These methods yield key intermediates with potential for further chemical transformations (Liu Dong-zhi, 2005).

- Structural Investigations : Structural investigations on indole derivatives, such as 4-chloro-6-phenyl-7,8,9,14-tetrahydroquinolino[cyclohept]indoles, have been conducted using crystallography to understand their molecular conformations and intermolecular interactions, which are crucial for their biological activities (E. Yamuna et al., 2010).

Biological Evaluation

- Antimicrobial Activity : A series of compounds synthesized from indole-3-carbaldehyde showed antimicrobial activities, indicating their potential application in medical research for developing new antimicrobial agents (S. Muralikrishna et al., 2014).

- Cytotoxic Activity : Organotin derivatives of indomethacin, including indole compounds, have been synthesized and evaluated for their cytotoxic properties against cancer cell lines, highlighting their potential as chemotherapeutic agents (Carlos Camacho-Camacho et al., 2008).

Chemical Properties and Applications

- Corrosion Inhibition : Research into Schiff base derivatives linked to the 5-Nitro isatin moiety for carbon steel corrosion inhibition in seawater has been conducted, demonstrating the chemical versatility and application of indole derivatives in material science (A. T. Ahmed, 2018).

- COX-2 Inhibition : The synthesis of specific indole derivatives aimed at selective COX-2 inhibition suggests their potential therapeutic application in reducing inflammation and possibly treating conditions associated with COX-2 enzyme activity (S. Caron et al., 2003).

特性

IUPAC Name |

[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] 4-chlorobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12Cl2N2O2/c1-21-15-5-3-2-4-13(15)14(16(21)19)10-20-23-17(22)11-6-8-12(18)9-7-11/h2-10H,1H3/b20-10+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHLFONPWAYVQDE-KEBDBYFISA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C1Cl)C=NOC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C2=CC=CC=C2C(=C1Cl)/C=N/OC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-3-({[(4-chlorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

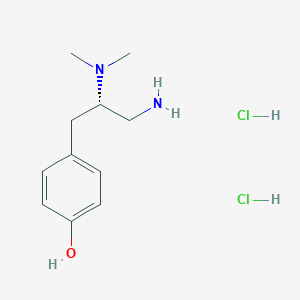

![[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B2815758.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]cyclopentanecarboxamide](/img/structure/B2815759.png)

![6-(2,5-Dimethylphenyl)-2-(2-ethoxyethyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2815762.png)

![N-[4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B2815764.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B2815768.png)

![1-(9H-carbazol-9-yl)-3-[4-(diphenylmethyl)piperazin-1-yl]propan-2-ol](/img/structure/B2815770.png)

![3-methoxy-N-(6-(morpholinosulfonyl)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2815771.png)

![tert-Butyl 4-(aminomethyl)-4-[2-(trifluoromethyl)benzyl]piperidine-1-carboxylate](/img/structure/B2815774.png)